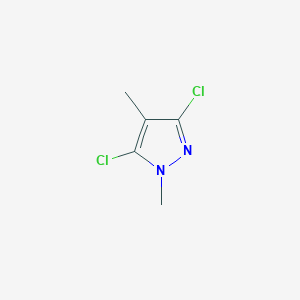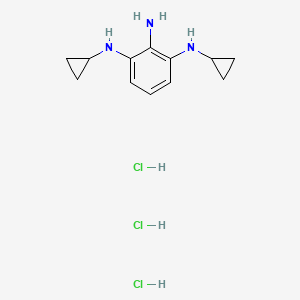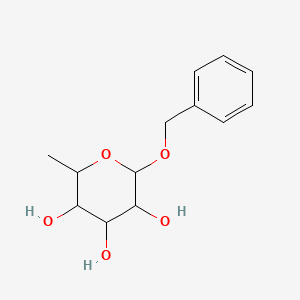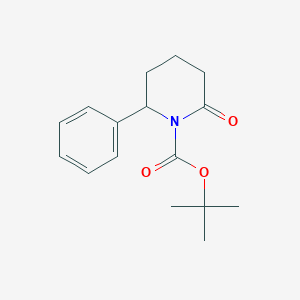
(R)-2-((1H-Indol-3-YL)methyl)-3-aminopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid is a chiral amino acid derivative that features an indole group attached to the alpha carbon of the amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole-3-acetaldehyde.
Reductive Amination: The indole-3-acetaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase, to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid may involve:
Enzymatic Synthesis: Utilizing enzymes such as transaminases or amino acid dehydrogenases to catalyze the formation of the desired product with high enantioselectivity.
Fermentation: Employing genetically engineered microorganisms capable of producing the compound through fermentation processes.
化学反応の分析
Types of Reactions
®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and transporters involved in amino acid metabolism and neurotransmission.
Pathways: It may influence pathways related to tryptophan metabolism, serotonin synthesis, and other indole-related biochemical processes.
類似化合物との比較
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole moiety.
Indole-3-propionic acid: A naturally occurring compound with neuroprotective properties.
Uniqueness
®-2-((1H-Indol-3-yl)methyl)-3-aminopropanoic acid is unique due to its chiral nature and specific structural features that differentiate it from other indole derivatives
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
(2R)-2-(aminomethyl)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8,14H,5-6,13H2,(H,15,16)/t8-/m1/s1 |
InChIキー |
DCANZKNKGZKOKH-MRVPVSSYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](CN)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)




![1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane](/img/structure/B12100932.png)
![1-acetyl-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-(alphaS)-Piperidinepropanoic acid](/img/structure/B12100937.png)
